molecular formula C15H17NO3 B2778246 methyl 2-methyl-5-oxo-1-(2-phenylethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl 2-methyl-5-oxo-1-(2-phenylethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B2778246
M. Wt: 259.30 g/mol
InChI Key: IRDWRBVQUOPRJU-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrrole, which is a heterocyclic aromatic organic compound. Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air and is usually purified by distillation immediately before use .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .

Scientific Research Applications

Synthesis and Chemical Properties

Efficient Synthesis of Highly Functionalised Derivatives : This chemical compound undergoes smooth reactions with triphenylphosphine and dialkyl acetylenedicarboxylates to produce highly functionalised 5-oxo-4,5-dihydro-1H-pyrroles and 5-oxo-2,5-dihydro-1H-pyrroles derivatives. These processes are pivotal for the development of complex molecules with significant chemical diversity, which is crucial for pharmaceutical research and material science (Souldozi, Dadrass, & Ranjdost, 2010).

Antimicrobial Activity : A novel series of derivatives was synthesized to evaluate in vitro antimicrobial activities. The structures were characterized by various spectroscopic methods, and the antimicrobial activity data revealed that these derivatives possess good antibacterial and antifungal activity. This indicates the potential of these compounds to act as significant antimicrobial agents, providing a template for the synthesis of new antimicrobial agents and therapeutic tools (Hublikar et al., 2019).

Light-induced Reactions : Research on light-induced dehydrodimerization of 3-hydroxypyrroles provides insights into the photochemical properties of this class of compounds. Such studies are essential for understanding the photostability and photoreactivity of pharmaceutical compounds, which is crucial for the development of light-sensitive therapeutic agents (Ghaffari-Tabrizi, Margaretha, & Schmalle, 1984).

Biological Applications

Development of Antimicrobial Agents : The creation of novel (E)-methyl derivatives and their evaluation for antimicrobial activities highlight the compound's role in the development of new therapeutic agents. The study emphasizes the significance of the heterocyclic ring structure in enhancing antibacterial and antifungal properties, suggesting the potential for these compounds to be developed into effective antimicrobial medications (Hublikar et al., 2019).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery, where understanding how a compound affects a particular biological target can be crucial for developing effective treatments .

Properties

IUPAC Name

methyl 5-methyl-2-oxo-1-(2-phenylethyl)-3H-pyrrole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-11-13(15(18)19-2)10-14(17)16(11)9-8-12-6-4-3-5-7-12/h3-7H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRDWRBVQUOPRJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC(=O)N1CCC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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